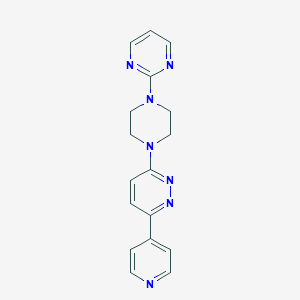
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. The process involves the use of 5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-(piperidin-4-yloxy)pyridin-2(1 H )-one, HCl and DIEA in DMF, to which 5-chloro-2-iodopyrimidine is added .Molecular Structure Analysis
The molecular formula of this compound is C15H19ClN4O5S . The structure includes a pyridone ring, a piperidine ring, and a thiazole ring .Chemical Reactions Analysis
As a prodrug, this compound undergoes a chemical reaction in the liver, where it is converted by liver carboxyesterase (CES1) to its active form .Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
Research involving compounds structurally related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone" often focuses on their synthesis and characterization, including thermal, optical, etching, and structural studies, along with theoretical calculations. For instance, Karthik et al. (2021) synthesized a compound by substitution reaction and characterized it using various spectroscopic techniques. The crystal structure was confirmed via X-ray diffraction, showing interactions like hydrogen bonds and π interactions, with stability in a specific temperature range. Theoretical calculations supported these findings, providing insights into molecular geometry and reactivity sites (Karthik et al., 2021).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored, highlighting their potential in addressing bacterial and fungal infections. Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, discovering compounds with significant antimicrobial efficacy. This research suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Crystal structure analysis provides foundational knowledge for understanding the interactions and stability of these compounds. Revathi et al. (2015) described the crystal structure of a compound with piperidine rings, detailing the molecular conformation and intermolecular interactions. Such studies are crucial for the design and development of molecules with desired properties and activities (Revathi et al., 2015).
Synthesis and Application in Drug Discovery
Compounds with structures related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone" are also synthesized for potential applications in drug discovery, targeting specific receptors or biological pathways. For example, Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists for a G protein-coupled receptor, indicating the potential for therapeutic applications. These studies are fundamental in advancing drug discovery and development processes (Romero et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .
Mode of Action
This compound is a It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in the number of LDLR on the surface of cells, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .
Biochemical Pathways
The compound’s action on PCSK9 affects the LDL cholesterol metabolic pathway . By inhibiting PCSK9 protein synthesis, the compound increases the number of LDLR on cell surfaces, enhancing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in circulating LDL cholesterol levels, which is beneficial for cardiovascular health .
Pharmacokinetics
The compound is a prodrug that is converted to its active form in the liver . It has been found to be well-tolerated in rats and monkeys in vivo . The compound’s bioavailability is influenced by its conversion by liver carboxyesterase (CES1), and its concentration in the liver has been measured at 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice (by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o.) . This reduction in PCSK9 leads to an increase in LDLR on cell surfaces and a subsequent decrease in circulating LDL cholesterol levels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, clear , indicating that it may be more effective in environments where DMSO is present. Additionally, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions
Eigenschaften
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKMNQCRKGMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)
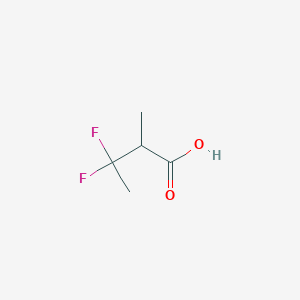
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
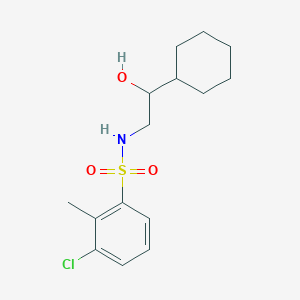

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)
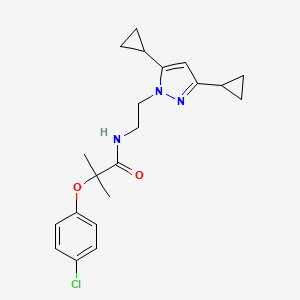

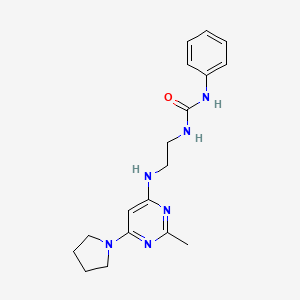
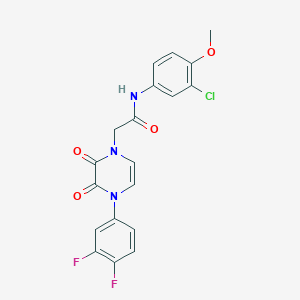
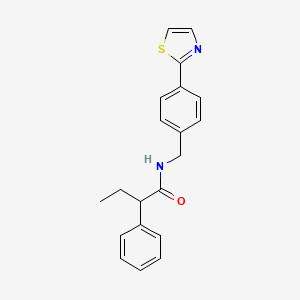
![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)

